An In-depth Technical Guide to (S)-Vanol: Structure, Properties, and Applications in Asymmetric Catalysis
An In-depth Technical Guide to (S)-Vanol: Structure, Properties, and Applications in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chiral ligand (S)-Vanol, detailing its structure, physicochemical properties, and its significant applications in asymmetric synthesis. Particular emphasis is placed on its role in the catalytic enantioselective reactions crucial for the synthesis of complex, biologically active molecules.
(S)-Vanol: Structure and Core Properties
(S)-Vanol, with the IUPAC name (S)-3,3'-Diphenyl-[2,2'-binaphthalene]-1,1'-diol, is a C₂-symmetric chiral ligand. Its structure is characterized by a binaphthyl backbone with phenyl groups at the 3 and 3' positions, creating a sterically hindered and well-defined chiral environment. This unique architecture is pivotal to its efficacy in inducing high stereoselectivity in a variety of chemical transformations.
The fundamental properties of (S)-Vanol are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₃₂H₂₂O₂ |
| Molecular Weight | 438.52 g/mol [1][2][3] |
| CAS Number | 147702-14-5[1][2][3] |
| Appearance | White to pale yellow powder[1] |
| Melting Point | 199-203 °C[1][2] |
| Boiling Point | 580.1 ± 50.0 °C (Predicted)[1] |
| Optical Rotation | [α]²⁰/D -314° (c = 1 in chloroform)[1][2] |
| Solubility | Soluble in THF and chloroform. |
| pKa | 7.71 ± 0.50 (Predicted)[1] |
Applications in Asymmetric Catalysis
(S)-Vanol has established itself as a privileged ligand in the field of asymmetric catalysis, facilitating a range of enantioselective reactions. Its vaulted biaryl structure effectively shields one face of the coordinated substrate, directing the approach of the reagent to the opposite face and thereby controlling the stereochemical outcome of the reaction. Key applications include:
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Asymmetric Aziridination: (S)-Vanol, in combination with a Lewis acid such as a borate, catalyzes the reaction between imines and diazo compounds to produce chiral aziridines with high enantioselectivity.[2][4] These aziridines are valuable synthetic intermediates for the preparation of chiral amines and other nitrogen-containing compounds.
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Asymmetric Diels-Alder Reactions: The use of (S)-Vanol-metal complexes as catalysts in Diels-Alder reactions allows for the enantioselective formation of cyclic and bicyclic systems. This is of particular importance in the synthesis of natural products and complex pharmaceutical agents.
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Asymmetric Imine Aldol Reactions: (S)-Vanol-based catalysts have been successfully employed in the asymmetric aldol reaction of imines, providing a direct route to chiral β-amino carbonyl compounds, which are key structural motifs in many biologically active molecules.
The general workflow for employing (S)-Vanol in an asymmetric reaction is depicted in the following diagram.
Caption: General workflow for an (S)-Vanol catalyzed asymmetric reaction.
Experimental Protocols
Providing detailed, step-by-step protocols is crucial for the reproducibility of synthetic procedures. Below is a representative experimental protocol for an asymmetric aziridination reaction using an (S)-Vanol-derived catalyst. This protocol is a composite based on general procedures found in the literature and should be adapted and optimized for specific substrates.
Representative Protocol: Asymmetric Aziridination of an Imine
Materials:
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(S)-Vanol
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Triphenylborate
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Imine (e.g., N-benzylidene-aniline)
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Ethyl diazoacetate (EDA)
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Anhydrous dichloromethane (DCM)
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Anhydrous toluene
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Inert gas (Argon or Nitrogen)
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Standard glassware for anhydrous reactions
Procedure:
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Catalyst Preparation:
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In a flame-dried Schlenk flask under an inert atmosphere, add (S)-Vanol (0.1 mmol).
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Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
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To this solution, add triphenylborate (0.1 mmol).
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The mixture is stirred at room temperature for 1 hour to allow for the in-situ formation of the chiral borate catalyst.
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-
Aziridination Reaction:
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In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the imine (1.0 mmol) in anhydrous dichloromethane (5 mL).
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Cool the imine solution to 0 °C in an ice bath.
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To the cooled imine solution, add the freshly prepared catalyst solution via a cannula.
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Stir the reaction mixture at 0 °C for 15 minutes.
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Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture over a period of 1 hour using a syringe pump.
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Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time may vary depending on the specific imine used.
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Work-up and Purification:
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Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
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Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
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Extract the aqueous layer with dichloromethane (3 x 15 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate the solvent under reduced pressure.
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The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral aziridine.
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Characterization:
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The structure of the purified aziridine should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
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The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
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Relevance to Drug Development and Signaling Pathways
The ability of (S)-Vanol to facilitate the synthesis of enantiomerically pure compounds is of paramount importance in drug development. The biological activity of a chiral molecule is often associated with a single enantiomer, while the other may be inactive or even exert toxic effects. Therefore, asymmetric synthesis is a critical tool for the development of safe and effective pharmaceuticals.
While (S)-Vanol itself is not known to directly target specific signaling pathways, the chiral molecules synthesized using this ligand can be designed to interact with a wide range of biological targets. For instance, chiral amines and their derivatives are common pharmacophores in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.
A relevant example of a signaling pathway that could be modulated by molecules synthesized using (S)-Vanol-catalyzed reactions is the Acid-Sensing Ion Channel 3 (ASIC3) signaling pathway . ASIC3 is a neuronal ion channel that plays a significant role in pain perception and inflammation.[1][5] Inhibitors of ASIC3 are therefore of great interest as potential analgesic and anti-inflammatory drugs. The development of chiral small molecule inhibitors could be achieved through asymmetric synthesis, where (S)-Vanol could play a crucial role in establishing the desired stereochemistry for optimal target engagement.
The following diagram illustrates a simplified representation of the ASIC3 signaling pathway in a nociceptive neuron.
Caption: Simplified diagram of the ASIC3 signaling pathway in pain perception.
Conclusion
(S)-Vanol is a powerful and versatile chiral ligand that has significantly contributed to the advancement of asymmetric catalysis. Its well-defined and sterically demanding structure enables the synthesis of a wide array of chiral molecules with high enantiopurity. For researchers in drug development, (S)-Vanol represents a key tool for accessing novel, enantiomerically pure compounds that can be used to probe and modulate biological pathways, ultimately leading to the discovery of new therapeutic agents. The continued exploration of (S)-Vanol and its derivatives in asymmetric synthesis will undoubtedly unlock new possibilities in the creation of complex and valuable molecules.
References
- 1. Acid-sensing ion channel 3 decreases phosphorylation of extracellular signal-regulated kinases and induces synoviocyte cell death by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]
- 3. Asic3 acid-sensing ion channel 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
